3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It has a molecular weight of 234.12 . The compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds like 3-(4-Chlorophenoxy)pyrrolidine hydrochloride often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a 4-chlorophenoxy group . The InChI code for this compound is 1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 .Physical And Chemical Properties Analysis
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an oil at room temperature . It has a melting point of 135-138°C .Scientific Research Applications
Pyrrolidine as a Versatile Scaffold in Drug Discovery
3-(4-Chlorophenoxy)pyrrolidine hydrochloride incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is extensively utilized in medicinal chemistry for developing compounds aimed at treating human diseases. The significance of pyrrolidine and its derivatives in drug discovery is attributed to several factors. Firstly, the sp3-hybridization allows efficient exploration of the pharmacophore space. Secondly, it contributes to the stereochemistry of the molecule. Lastly, the non-planarity of the ring enhances three-dimensional coverage through a phenomenon known as "pseudorotation." This review focuses on bioactive molecules characterized by the pyrrolidine ring, discussing their target selectivity, synthetic strategies, and the influence of steric factors on biological activity. The differentiation of biological profiles of drug candidates based on stereoisomers and spatial orientation of substituents is highlighted, underlining the versatility of the pyrrolidine scaffold in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Another significant area of application for pyrrolidine derivatives is in the development of pyrrolidone-based surfactants. As the alkyl group of N-alkylated pyrrolidones is extended, these compounds exhibit important surface-active properties. They can interact synergistically with anionic surfactants, a capability grounded in the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of a pseudoquaternary ammonium ion that pairs with large anions, stabilizing the ion pair through hydrophobic bonding between alkyl chains. Pyrrolidone derivatives, due to their versatility, enhance the performance of a variety of surfactant structures, improving water solubility, compatibility, and solvency, while usually reducing toxicity. This review consolidates information on the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic significance (Login, 1995).
Safety And Hazards
The safety data sheet for 3-(4-Chlorophenoxy)pyrrolidine hydrochloride indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
The future directions for research on 3-(4-Chlorophenoxy)pyrrolidine hydrochloride and similar compounds are promising. The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates . The elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source
|
Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
28491-02-3 |
Source
|
Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.